molecular formula C14H19N5O2 B2992556 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 36183-91-2

1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2992556
CAS No.: 36183-91-2
M. Wt: 289.339
InChI Key: LRKBTPXYDMIGBN-UHFFFAOYSA-N
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Description

1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. This compound is characterized by its intricate molecular structure, which includes multiple methyl and propyl groups attached to an imidazo[2,1-f]purine core. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted purine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the imidazo[2,1-f]purine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antiviral, antibacterial, and anticancer properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific structural features, which distinguish it from other compounds in the imidazo[2,1-f]purine class. Similar compounds include:

  • Clemizole: An antihistaminic agent.

  • Etonitazene: An analgesic.

  • Omeprazole: An antiulcer medication.

  • Metronidazole: A bactericidal agent.

  • Azathioprine: Used in the treatment of rheumatoid arthritis.

These compounds share the imidazo[2,1-f]purine core but differ in their substituents and biological activities.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKBTPXYDMIGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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